molecular formula C7H10O3 B11921571 (Tetrahydro-pyran-4-ylidene)-aceticacid

(Tetrahydro-pyran-4-ylidene)-aceticacid

Cat. No.: B11921571
M. Wt: 142.15 g/mol
InChI Key: ZBVONIBAKJAKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid typically involves the reaction of tetrahydropyran derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for (Tetrahydro-pyran-4-ylidene)-acetic acid are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-pyran-4-ylidene)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(Tetrahydro-pyran-4-ylidene)-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Tetrahydro-pyran-4-ylidene)-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by modulating enzyme activity or influencing metabolic pathways. Its effects are mediated through binding to target proteins or receptors, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

  • Tetrahydropyran-4-carboxylic acid
  • Tetrahydropyran-4-ylidene-methanol
  • Tetrahydropyran-4-ylidene-ethanol

Comparison: (Tetrahydro-pyran-4-ylidene)-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyran-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h1,3,6H,2,4-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVONIBAKJAKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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